4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
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Overview
Description
“4-methoxy-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” is a chemical compound . It is a sulfonamide and its structure includes a pyrrole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight . For a detailed analysis of these properties, it would be best to refer to a specialized resource or a chemist.Scientific Research Applications
Photodynamic Therapy Application
The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including structures related to 4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide, have shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Drug Discovery Scaffold
Hexahydro-2H-thieno[2,3-c]pyrrole, which shares structural motifs with this compound, is proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Practical syntheses of derivatives of this bicyclic scaffold were developed, demonstrating its potential to generate libraries of 3D-shaped molecules, which is crucial for the search for new drugs (Yarmolchuk et al., 2011).
Anticonvulsant Activity
A series of 4-thiazolidinones bearing a sulfonamide group were prepared by cyclizing various derivatives, showing significant anticonvulsant activity against animal models. This research highlights the therapeutic potential of sulfonamide derivatives, including those related to this compound, in developing anticonvulsant medications (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Anticancer Activity
Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, including derivatives of this compound, were evaluated for anticancer activity. Compounds showed promising anticancer activity against various human cancer cell lines, underscoring their potential in anticancer drug development (Kumar et al., 2015).
Sensor Development
The synthesis of (E)-N′-methoxybenzylidene-benzenesulfonohydrazide compounds and their application in the selective detection of gallium ions highlight the versatility of this compound-related structures in developing chemical sensors. This research demonstrates the potential of such compounds in environmental and biological monitoring (Hussain, Asiri, Arshad, & Rahman, 2018).
Safety and Hazards
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-23-12-4-6-13(7-5-12)25(21,22)18-17-16(20)15-14(8-11-24-15)19-9-2-3-10-19/h2-11,18H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOFYAAIZIYLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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